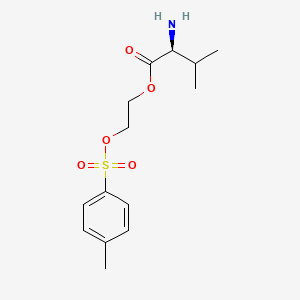
2-(Hydroxyiminomethyl)benzene-1,3,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trihydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H7NO4 It is derived from 2,4,6-trihydroxybenzaldehyde through the formation of an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trihydroxybenzaldehyde oxime can be synthesized through the reaction of 2,4,6-trihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:
2,4,6-Trihydroxybenzaldehyde+Hydroxylamine Hydrochloride→2,4,6-Trihydroxybenzaldehyde Oxime+Water+Sodium Chloride
Industrial Production Methods
Industrial production of 2,4,6-trihydroxybenzaldehyde oxime may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trihydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds or nitriles.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso compounds or nitriles.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2,4,6-Trihydroxybenzaldehyde oxime has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential antidiabetic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and antioxidant activity.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trihydroxybenzaldehyde oxime involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as α-glucosidase, thereby reducing blood glucose levels . The oxime group can also participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trihydroxybenzaldehyde: The parent compound without the oxime group.
2,4-Dihydroxybenzaldehyde Oxime: A similar compound with one less hydroxyl group.
2,4,6-Trihydroxyacetophenone Oxime: A similar compound with a ketone group instead of an aldehyde group.
Uniqueness
2,4,6-Trihydroxybenzaldehyde oxime is unique due to the presence of three hydroxyl groups and an oxime group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H7NO4 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-(hydroxyiminomethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C7H7NO4/c9-4-1-6(10)5(3-8-12)7(11)2-4/h1-3,9-12H |
InChI Key |
CLAXAYPJZQMUHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=NO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B11819711.png)










![Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate](/img/structure/B11819794.png)

